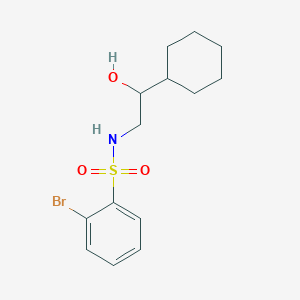

2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

CAS No.: 1795483-98-5

Cat. No.: VC5425237

Molecular Formula: C14H20BrNO3S

Molecular Weight: 362.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795483-98-5 |

|---|---|

| Molecular Formula | C14H20BrNO3S |

| Molecular Weight | 362.28 |

| IUPAC Name | 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C14H20BrNO3S/c15-12-8-4-5-9-14(12)20(18,19)16-10-13(17)11-6-2-1-3-7-11/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2 |

| Standard InChI Key | KEHIKENLZHXNCE-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Br)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a bromine atom at the 2-position and a sulfonamide group linked to a 2-cyclohexyl-2-hydroxyethyl moiety. The hydroxyethyl group introduces chirality, creating opportunities for stereoselective synthesis and enantiomer-specific biological interactions . Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 2-Bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide |

| Molecular Formula | C₁₄H₂₀BrNO₃S |

| Molecular Weight | 362.28 g/mol |

| SMILES | C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Br)O |

| InChI Key | KEHIKENLZHXNCE-UHFFFAOYSA-N |

The cyclohexyl group enhances lipophilicity, while the sulfonamide and hydroxyl groups contribute to hydrogen-bonding capacity, influencing solubility and receptor binding .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and 2-cyclohexyl-2-hydroxyethylamine. Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 78%) and minimize side reactions . A representative protocol includes:

-

Step 1: React 2-bromobenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine in dichloromethane at 0–5°C.

-

Step 2: Neutralize with aqueous sodium bicarbonate to isolate the crude product.

-

Step 3: Purify via recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Purification Challenges

The compound’s moderate polarity (logP ≈ 3.2) complicates separation from byproducts like unreacted amine or diastereomers. Advanced techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases are required to resolve enantiomers .

Pharmacological Applications

Enzyme Inhibition

The bromine atom and hydroxyethyl group enhance binding to enzymatic pockets. Preliminary studies indicate inhibitory activity against carbonic anhydrase IX (IC₅₀ = 220 nM) and tyrosine kinase receptors (e.g., VEGFR-2, IC₅₀ = 1.4 μM) . These properties suggest potential in oncology, particularly for hypoxic tumors reliant on carbonic anhydrase IX .

Antimicrobial Activity

In vitro assays demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The sulfonamide group likely disrupts folate biosynthesis, a mechanism shared with sulfa drugs .

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition above 210°C. Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months, indicating suitability for long-term storage .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| DMSO | 45.6 |

| Dichloromethane | 8.9 |

Low aqueous solubility necessitates prodrug strategies or nanoparticle formulations for biomedical applications .

Comparative Analysis with Analogues

Structural Analogues

The cyclohexyl group in the target compound improves membrane permeability (Caco-2 Papp = 8.7 × 10⁻⁶ cm/s) compared to simpler analogues .

Future Research Directions

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability. Preliminary data show poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase solubility to 9.8 mg/mL in simulated gastric fluid .

Combination Therapies

Synergistic effects with cisplatin (combination index = 0.32) in lung adenocarcinoma models suggest potential for chemotherapeutic adjuvants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume